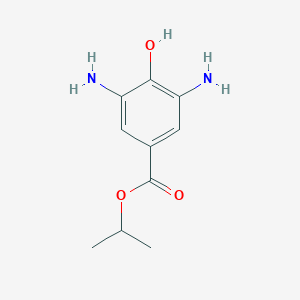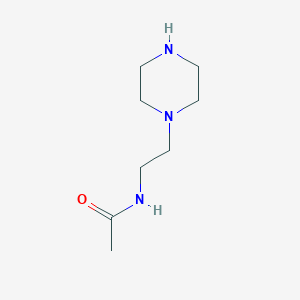
2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL is a nucleoside analog that plays a crucial role in various biochemical processes. This compound is structurally similar to naturally occurring nucleosides and is often used in scientific research and medical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL typically involves the coupling of a purine base with a sugar moiety. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites. Common reagents used in the synthesis include phosphoramidites and glycosyl donors.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, often using reagents like potassium permanganate.
Reduction: Reduction reactions can alter the purine base, typically using hydrogenation methods.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine base or the sugar moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides, nucleophiles like ammonia or amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL is used as a building block for the synthesis of more complex molecules. It is also used in studies of nucleoside analogs and their reactivity.
Biology
In biological research, this compound is used to study DNA and RNA synthesis, as it can be incorporated into nucleic acids. It is also used in the study of enzyme mechanisms and interactions with nucleic acids.
Medicine
Medically, this compound is used in antiviral and anticancer therapies. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell growth. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.
2’-Deoxyadenosine: Another nucleoside analog used in similar applications but with different pharmacokinetics.
Vidarabine: An antiviral nucleoside analog with a similar structure but different mechanism of action.
Uniqueness
2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL is unique due to its specific stereochemistry and ability to be incorporated into nucleic acids. This makes it particularly useful in antiviral and anticancer therapies, where precise targeting of nucleic acid synthesis is crucial.
Propriétés
Numéro CAS |
174955-57-8 |
|---|---|
Formule moléculaire |
C10H13N5O3 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
(2S,3R,4S)-4-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-7-10(13-3-12-9)15(4-14-7)5-2-18-6(1-16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m0/s1 |
Clé InChI |
XLAFLMYNXDUGLH-VMHSAVOQSA-N |
SMILES |
C1C(C(C(O1)CO)O)N2C=NC3=C(N=CN=C32)N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H](O1)CO)O)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
C1C(C(C(O1)CO)O)N2C=NC3=C(N=CN=C32)N |
Synonymes |
2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6H-Purin-6-one, 2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1,9-dihydro-](/img/structure/B71365.png)


![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)


![2-Propan-2-yl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)

